An In-depth Technical Guide to 4-Methyl-6-nitroquinoline: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-Methyl-6-nitroquinoline: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and potential applications of 4-Methyl-6-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles of quinoline chemistry and data from related analogues, this document aims to serve as a valuable resource for professionals engaged in drug discovery and development.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast array of natural products and synthetic compounds.[1] This privileged scaffold is the foundation for numerous therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. The introduction of substituents such as methyl and nitro groups can significantly influence the molecule's reactivity, metabolic stability, and target-binding affinity.
Molecular Structure and Chemical Properties
The molecular structure of 4-Methyl-6-nitroquinoline features a quinoline core with a methyl group at the 4-position and a nitro group at the 6-position. The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the quinoline framework influences its electronic distribution and chemical reactivity.
Molecular Formula: C₁₀H₈N₂O₂
Molecular Weight: 188.18 g/mol
CAS Number: While a definitive CAS number for 4-Methyl-6-nitroquinoline is not consistently reported in major chemical databases, some suppliers have associated it with 41037-30-3 .[3] Researchers should exercise caution and verify the identity of the compound through analytical characterization.
Table 1: Physicochemical Properties of 4-Methyl-6-nitroquinoline and Related Analogues
| Property | 4-Methyl-6-nitroquinoline (Predicted/Estimated) | 4-Methylquinoline | 6-Nitroquinoline[4] | 4-Methyl-8-nitroquinoline[5] |
| Appearance | Yellowish solid (predicted) | Colorless to light yellow liquid | Off-white to yellow powder[4] | Solid |
| Melting Point (°C) | Data not available | 9.5 | 150-153 | Data not available |
| Boiling Point (°C) | Data not available | 261-263 | Data not available | Data not available |
| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF. | Insoluble in water. | Sparingly soluble in water. | Data not available |
| pKa | Data not available | 5.66 (of the conjugate acid) | 2.76 (of the conjugate acid) | Data not available |
Note: The properties for 4-Methyl-6-nitroquinoline are predicted based on the properties of its constituent parts and related isomers. Experimental verification is recommended.
Synthesis of 4-Methyl-6-nitroquinoline
The synthesis of 4-Methyl-6-nitroquinoline can be achieved through established methods for quinoline ring formation, most notably the Doebner-von Miller reaction.[6][7][8] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.
Proposed Synthetic Pathway: Doebner-von Miller Reaction
A plausible route to 4-Methyl-6-nitroquinoline involves the reaction of 4-nitroaniline with an α,β-unsaturated ketone, such as methyl vinyl ketone, or by generating the unsaturated carbonyl in situ from acetone and formaldehyde.
Caption: Doebner-von Miller synthesis of 4-Methyl-6-nitroquinoline.
Experimental Protocol (Adapted from related syntheses)
The following is a generalized, self-validating protocol for the synthesis of 4-Methyl-6-nitroquinoline, adapted from established procedures for similar quinoline derivatives.[9][10]
Materials:
-
4-Nitroaniline
-
Methyl vinyl ketone (or acetone and formaldehyde)
-
Concentrated hydrochloric acid or sulfuric acid
-
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)
-
Ethanol or other suitable solvent
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroaniline (1 equivalent) in a suitable solvent such as ethanol.
-
Acidification: Cautiously add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, to the reaction mixture.
-
Addition of Carbonyl Source: Slowly add the α,β-unsaturated carbonyl compound, such as methyl vinyl ketone (1.1 equivalents), to the stirred mixture. If generating the carbonyl in situ, add acetone and formaldehyde.
-
Inclusion of Oxidizing Agent: Introduce an oxidizing agent to facilitate the final aromatization step. The choice of oxidizing agent can influence the reaction's vigor and yield.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base, such as sodium hydroxide solution, until the product precipitates.
-
Isolation and Purification: Collect the crude product by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized 4-Methyl-6-nitroquinoline using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Chemical Reactivity and Potential for Further Functionalization
The chemical reactivity of 4-Methyl-6-nitroquinoline is dictated by the interplay of the quinoline nucleus and its substituents.
-
Quinoline Ring: The pyridine ring of the quinoline system is generally electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the benzene ring is more electron-rich and undergoes electrophilic substitution, typically at the 5- and 8-positions.
-
Nitro Group: The nitro group at the 6-position is a powerful electron-withdrawing group, further deactivating the benzene ring towards electrophilic substitution and activating it towards nucleophilic aromatic substitution under certain conditions. More importantly, the nitro group is a versatile functional handle. It can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C).[11] This resulting 6-amino-4-methylquinoline is a valuable intermediate for introducing a wide range of pharmacophoric groups through reactions such as acylation, alkylation, and diazotization followed by coupling reactions.
-
Methyl Group: The methyl group at the 4-position has a modest electron-donating effect. It can also be a site for oxidation or halogenation under specific reaction conditions.
Caption: Key reactivity of 4-Methyl-6-nitroquinoline for diversification.
Applications in Research and Drug Development
While specific studies on the biological activity of 4-Methyl-6-nitroquinoline are limited in the public domain, the well-established pharmacological importance of substituted quinolines provides a strong rationale for its investigation in drug discovery programs.
-
Anticancer Potential: Many nitroaromatic compounds, including nitroquinolines, have demonstrated cytotoxic effects against various cancer cell lines.[2][12] The mechanism of action is often attributed to the induction of oxidative stress and the inhibition of key cellular enzymes.[12] The 4-methyl-6-nitroquinoline scaffold could serve as a starting point for the development of novel anticancer agents.
-
Antimicrobial Activity: The quinoline core is central to a number of antimicrobial drugs.[13] The presence of a nitro group can also confer antimicrobial properties.[11] Therefore, 4-Methyl-6-nitroquinoline and its derivatives are worthy candidates for screening against a range of bacterial and fungal pathogens.
-
Synthetic Building Block: Perhaps the most immediate application of 4-Methyl-6-nitroquinoline is as a versatile intermediate in organic synthesis. The strategic placement of the methyl and nitro groups allows for the regioselective introduction of further functionalities, enabling the construction of complex molecular architectures for various applications in materials science and medicinal chemistry.
Safety and Handling
-
Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Harmful if inhaled.
-
Causes skin and eye irritation.
-
Suspected of causing cancer.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
-
Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical and perform a thorough risk assessment.
Conclusion
4-Methyl-6-nitroquinoline is a functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this molecule is sparse, its synthesis can be approached through established methodologies like the Doebner-von Miller reaction. The presence of the versatile nitro group opens up numerous avenues for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents and other functional materials. Further research into the synthesis, characterization, and biological evaluation of 4-Methyl-6-nitroquinoline is warranted to fully explore its potential.
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Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
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